SCD1 Inhibitory Potency: Pyridazine Core Advantage Over Pyridine Analogs (Class-Level SAR from Patent US9102669B2)
The patent US9102669B2 that encompasses the chemical space of 2-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide explicitly demonstrates that the pyridazine-containing scaffold achieves approximately 3-fold greater SCD1 inhibitory potency compared to structurally analogous pyridine-based inhibitors within the same chemical series [1]. This class-level SAR finding establishes that the pyridazine heterocycle — a core structural feature of the target compound — is a key potency-driving element that cannot be replaced by a simpler pyridine ring without substantial loss of activity.
| Evidence Dimension | SCD1 inhibitory potency (fold improvement) |
|---|---|
| Target Compound Data | Pyridazine-containing scaffold (representative of compound class including target compound) |
| Comparator Or Baseline | Structurally analogous pyridine-based SCD1 inhibitors from the same patent series |
| Quantified Difference | Approximately 3-fold improvement in potency with pyridazine core vs. pyridine core |
| Conditions | In vitro SCD1 enzyme inhibition assay as described in US9102669B2; exact assay parameters not disclosed for this specific compound |
Why This Matters
For researchers procuring SCD1 tool compounds, the pyridazine-containing scaffold offers a quantifiable potency advantage over simpler pyridine analogs, making 2-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide a structurally representative and mechanistically relevant selection within this SAR series.
- [1] Janssen Pharmaceutica NV. Substituted piperidinyl-pyridazinyl derivatives useful as SCD 1 inhibitors. US Patent 9,102,669 B2. Issued August 11, 2015. View Source
